molecular formula C10H18N2 B11754909 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane

7-Cyclopropyl-2,7-diazaspiro[3.5]nonane

Katalognummer: B11754909
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: BSCHUWBZJSPTAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Cyclopropyl-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C10H18N2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of cyclopropylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for 7-Cyclopropyl-2,7-diazaspiro[3This may involve the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

7-Cyclopropyl-2,7-diazaspiro[3.5]nonane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

7-Cyclopropyl-2,7-diazaspiro[3.5]nonane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but it is believed that the spirocyclic structure plays a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Cyclopropyl-2,7-diazaspiro[3.5]nonane is unique due to its cyclopropyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C10H18N2

Molekulargewicht

166.26 g/mol

IUPAC-Name

7-cyclopropyl-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C10H18N2/c1-2-9(1)12-5-3-10(4-6-12)7-11-8-10/h9,11H,1-8H2

InChI-Schlüssel

BSCHUWBZJSPTAN-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CCC3(CC2)CNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.